Cerberin

Catalog No.
S523204
CAS No.
25633-33-4
M.F
C32H48O9
M. Wt
576.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerberin

CAS Number

25633-33-4

Product Name

Cerberin

IUPAC Name

[(2R,3S,4R,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27+,28-,29-,30-,31+,32-/m0/s1

InChI Key

UYQMTWMXBKEHJQ-IVHDSYOHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cerberin; Acetylneriifolin; Neriifolin-monoacetat; Pveneniferin

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

The exact mass of the compound Cerberin is 576.3298 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Supplementary Records. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cerberin (2'-acetylneriifolin, CAS 25633-33-4) is a highly potent cardenolide-type cardiac glycoside primarily extracted from the seeds of Cerbera odollam. Structurally characterized by a lipophilic steroid core, a five-membered lactone ring, and a 2'-O-acetylated L-thevetose sugar moiety, it functions as a powerful Na+/K+-ATPase inhibitor[1]. In commercial and research procurement, Cerberin is highly sought after as an essential analytical reference standard for mainstream forensic toxicology workflows and as a specialized bioactive probe in oncology drug discovery. Its unique structural features grant it nanomolar potency against cancer cell lines and dictate specific solubility and handling protocols, distinguishing it from more common cardiac glycosides like digoxin[2].

Procuring generic cardiac glycosides like digoxin as a substitute for Cerberin fundamentally compromises both forensic and pharmacological workflows. In forensic toxicology, standard digoxin immunoassays exhibit unpredictable, non-quantifiable cross-reactivity with Cerberin, frequently resulting in false negatives during Cerbera odollam poisoning investigations [1]. Legally defensible quantification requires pure Cerberin to calibrate LC-MS/MS instruments down to sub-nanogram detection limits [2]. Furthermore, in pharmacological screening, Cerberin’s specific 2'-O-acetylation on its sugar moiety alters its lipophilicity and cellular permeability compared to its deacetylated analog, neriifolin, granting it a >20-fold specific cytotoxic selectivity for cancer cells over normal tissues—a therapeutic window that generic cardenolides cannot replicate[3].

Workflow Reproducibility: LC-MS/MS Calibration vs. Immunoassay

In mainstream forensic laboratory workflows, the reproducible detection of Cerbera odollam toxins relies entirely on the purity-linked usability of specific reference standards. When utilized to calibrate targeted LC-MS/MS systems, pure Cerberin standards guarantee an analytical Limit of Detection (LOD) of 0.15 ng/mL and a Limit of Quantification (LOQ) of 0.6 ng/mL in human serum[1]. Conversely, attempting to substitute this with standard digoxin immunoassays yields unpredictable, non-quantifiable cross-reactivity, leading to irreproducible false negatives [2]. Procurement of high-purity Cerberin is therefore a strict technical prerequisite for legally defensible and reproducible toxicological workflows.

Evidence DimensionAnalytical Limit of Detection (LOD) and Reproducibility
Target Compound Data0.15 ng/mL LOD (via LC-MS/MS with pure standard)
Comparator Or BaselineDigoxin Immunoassay (Non-quantifiable / False negative)
Quantified DifferenceAbsolute sub-nanogram quantification vs. unpredictable cross-reactivity
ConditionsHuman blood serum analysis in forensic workflows

Forensic and clinical labs must procure pure Cerberin to calibrate LC-MS/MS systems, as generic digoxin panels cannot reliably detect or quantify this specific toxin.

Screening Workflow Handling: Cytotoxic Selectivity and Therapeutic Window

In high-throughput screening workflows, handling generic cardiac glycosides poses challenges due to their narrow therapeutic indices and generalized toxicity. Cerberin overcomes this handling limitation through its specific structural lipophilicity, demonstrating an exceptional therapeutic window. In comparative viability assays, Cerberin exhibits a Growth Inhibition (GI50) of < 90 nM against human cancer cell lines, while maintaining a >20-fold specific cytotoxic selectivity for cancer cells compared to normal cells [1]. This highly favorable safety and selectivity profile makes Cerberin a superior, easier-to-handle scaffold for targeted anti-cancer drug development compared to baseline cardenolides like digoxin.

Evidence DimensionCytotoxic Selectivity (Cancer vs. Normal Cells)
Target Compound Data>20-fold selectivity (GI50 < 90 nM in cancer lines)
Comparator Or BaselineStandard Cardiac Glycosides (Narrow therapeutic index / high baseline toxicity)
Quantified Difference>20-fold improvement in targeted cytotoxicity
ConditionsIn vitro cell viability assays (e.g., HCT116, HepG2, SKOV-3)

Pharmaceutical buyers prioritizing safety profiles in oncology screening should select Cerberin over generic cardenolides due to its significantly wider therapeutic window.

Pathway-Specific Inhibition for Mechanistic Profiling

Beyond baseline Na+/K+-ATPase inhibition, Cerberin is highly valued as a potent, specific inhibitor of the PI3K/AKT/mTOR signal transduction pathway. In targeted molecular profiling, administration of Cerberin at nanomolar concentrations rapidly depletes critical tumorigenic proteins, including polo-like kinase 1 (PLK-1), c-Myc, and STAT-3, leading to significant G2/M cell cycle arrest and apoptosis [1]. For laboratories mapping AKT/mTOR-dependent apoptotic networks, procuring Cerberin provides a highly specific mechanistic probe that outperforms generic chemical inhibitors in inducing ROS-mediated DNA double-strand breaks.

Evidence DimensionPathway Inhibition Potency
Target Compound DataComplete depletion of PLK-1, c-Myc, and STAT-3 at nanomolar doses
Comparator Or BaselineGeneric PI3K/AKT inhibitors (Variable off-target effects)
Quantified DifferenceHighly targeted cardenolide-driven pathway suppression
ConditionsMolecular profiling of human cancer cell lines

Procuring Cerberin allows researchers to specifically isolate and study cardenolide-induced PI3K/AKT/mTOR pathway collapse in oncology models.

Forensic Toxicology and Post-Mortem LC-MS/MS Calibration

Due to the failure of standard digoxin immunoassays to quantify Cerberin, forensic laboratories must procure pure Cerberin as a primary reference standard. It is essential for calibrating LC-MS/MS and UPLC-MS instruments to achieve the sub-nanogram detection limits (LOD 0.15 ng/mL) required to definitively diagnose and legally document Cerbera odollam poisoning [1].

High-Throughput Oncology Drug Discovery

Cerberin's >20-fold specific cytotoxic selectivity for cancer cells over normal cells makes it a premium candidate for high-throughput oncology screening. It is specifically procured by pharmaceutical labs developing novel, targeted apoptosis inducers that require a wider therapeutic window than traditional cardiac glycosides [2].

PI3K/AKT/mTOR Pathway Mechanistic Probing

For research teams investigating signal transduction, Cerberin serves as a highly potent molecular probe. Its ability to trigger G2/M cell cycle arrest and deplete PLK-1, c-Myc, and STAT-3 at nanomolar concentrations makes it the optimal choice for studying cardenolide-mediated inhibition of the PI3K/AKT/mTOR axis [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

576.32983310 Da

Monoisotopic Mass

576.32983310 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KW5A155S64

Mechanism of Action

Cerberin has a mechanism of action similar to digoxin. Thus, cerbera odollam's signs of toxicity are similar to acute digoxin poisoning. The ingestion of its kernel causes nausea, vomiting, hyperkalemia, thrombocytopenia, and ECG abnormalities.
Cerberin (CR) was found to potently inhibit cancer cell growth, colony formation and migration. Also, CR significantly increased the generation of reactive oxygen species (ROS) producing DNA double strand breaks. Preliminary in silico biopharmaceutical assessment of CR predicted >60% bioavailability and rapid absorption. The authors noted that CR's potent and selective anti-tumour activity, and its targeting of key signalling mechanisms pertinent to tumourigenesis support further preclinical evaluation of this cardiac glycoside.

Wikipedia

Cerberin

Dates

Last modified: 04-14-2024

Cardiac glycoside cerberin exerts anticancer activity through PI3K/AKT/mTOR signal transduction inhibition

Md Shahadat Hossan, Zi-Yang Chan, Hilary M Collins, Fiona N Shipton, Mark S Butler, Mohammed Rahmatullah, Jong Bong Lee, Pavel Gershkovich, Leonid Kagan, Teng-Jin Khoo, Christophe Wiart, Tracey D Bradshaw
PMID: 30930233   DOI: 10.1016/j.canlet.2019.03.034

Abstract

Natural products possess a significant role in anticancer therapy and many currently-used anticancer drugs are of natural origin. Cerberin (CR), a cardenolide isolated from the fruit kernel of Cerbera odollam, was found to potently inhibit cancer cell growth (GI
values < 90 nM), colony formation and migration. Significant G2/M cell cycle arrest preceded time- and dose-dependent apoptosis-induction in human cancer cell lines corroborated by dose-and time-dependent PARP cleavage and caspase 3/7 activation, in addition to reduced Bcl-2 and Mcl-1 expression. CR potently inhibited PI3K/AKT/mTOR signalling depleting polo-like kinase 1 (PLK-1), c-Myc and STAT-3 expression. Additionally, CR significantly increased the generation of reactive oxygen species (ROS) producing DNA double strand breaks. Preliminary in silico biopharmaceutical assessment of CR predicted >60% bioavailability and rapid absorption; doses of 1-10 mg/kg CR were predicted to maintain efficacious unbound plasma concentrations (>GI
value). CR's potent and selective anti-tumour activity, and its targeting of key signalling mechanisms pertinent to tumourigenesis support further preclinical evaluation of this cardiac glycoside.


The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, neriifolin, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS

Jérémy Carlier, Jérôme Guitton, Fabien Bévalot, Laurent Fanton, Yvan Gaillard
PMID: 24878878   DOI: 10.1016/j.jchromb.2014.05.014

Abstract

The toxicity of the sea mango (Cerbera manghas L.) is well known. The plant is ranked as one of the deadliest of the southern Asian coastline. Cardenolidic heterosides are responsible for the cardiotoxicity of trees of the Cerbera genus. We have identified and determined the concentration of the principal glycosidic steroids present in the seeds of sea mangos (Thailand). Drug screening of an extract of the seeds was carried out using ultra-high performance liquid chromatography coupled to photodiode array detection and mass spectrometry (UHPLC-PDA-MS) with quantification at 219nm. Identification was confirmed by UHPLC-HRMS. Deacetyltanghinin (m/z 549.3055±2ppm), neriifolin (m/z 535.3259±2ppm), tanghinin (m/z 591.3169±2ppm) and cerberin (577.3375±2ppm) were the most abundant glycosidic steroids present in the sea mango seeds. A seed of the dried ripe fruit had concentrations of 1209.1, 804.2, 621.4 and 285.9μg/g, respectively. A seed of the fresh unripe fruit had concentrations of 49.4, 47.0, 3.5 and 2.3μg/g.


[STUDIES ON THE CARDIAC GLYCOSIDES OF THEVETIA PERUVIANA MERR. SYN. THEVETIA NERIIFOLIA JUSS. II. ISOLATION AND IDENTIFICATION OF CERBERIN, RUVOSIDE AND A NEW CARDIAC GLYCOSIDE--PERUSITIN]

H Y LANG, N J SUN
PMID: 14202490   DOI:

Abstract




Cerbera odollam toxicity: A review

Ritesh G Menezes, Muhammad Shariq Usman, Syed Ather Hussain, Mohammed Madadin, Tariq Jamal Siddiqi, Huda Fatima, Pradhum Ram, Syed Bilal Pasha, S Senthilkumaran, Tooba Qadir Fatima, Sushil Allen Luis
PMID: 29778924   DOI: 10.1016/j.jflm.2018.05.007

Abstract

Cerbera odollam is a plant species of the Apocynaceae family. It is often dubbed the 'suicide tree' due to its strong cardiotoxic effects, which make it a suitable means to attempt suicide. The plant grows in wet areas in South India, Madagascar, and Southeast Asia; and its common names include Pong-Pong and Othalanga. The poison rich part of the plant is the kernel which is present at the core of its fruit. The bioactive toxin in the plant is cerberin, which is a cardiac glycoside of the cardenolide class. Cerberin has a mechanism of action similar to digoxin; hence, Cerbera odollam toxicity manifests similar to acute digoxin poisoning. Ingestion of its kernel causes nausea, vomiting, hyperkalemia, thrombocytopenia, and ECG abnormalities. Exposure to high doses of Cerbera odollam carries the highest risk of mortality. Initial management includes supportive therapy and administration of atropine followed by temporary pacemaker insertion. Administration of digoxin immune Fab may be considered in severe cases, although efficacy is variable and data limited to isolated case reports.


[The radioimmunoassay and the pharmacokinetics of peruvoside and neriifolin]

S G Liu, G Y Zeng, K C Zhao, M G Yi
PMID: 3450124   DOI:

Abstract




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